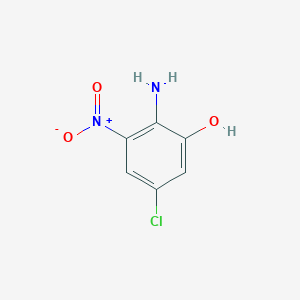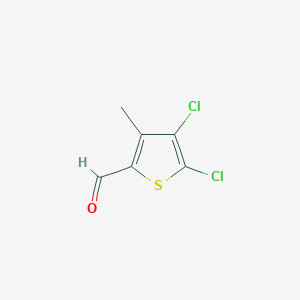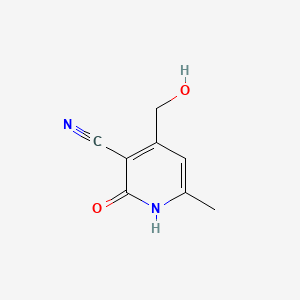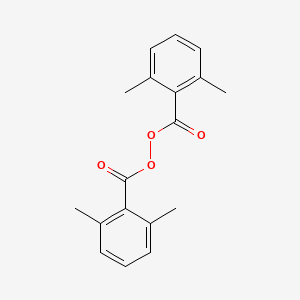
2-Amino-5-chloro-3-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-chloro-3-nitrophenol is an organic compound with the molecular formula C6H5ClN2O3. It is a chlorinated nitroaromatic compound, which means it contains both chlorine and nitro groups attached to an aromatic ring. This compound is used in various industrial applications, including the manufacture of dyes, drugs, and pesticides. It is also known for its potential environmental impact as a pollutant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-5-chloro-3-nitrophenol typically involves a multi-step synthetic process. One common method includes the following steps :
Cyclization Reaction: 2-Aminophenol reacts with thionyl chloride in the presence of a solvent and an acid-binding agent to form a cyclic compound.
Nitration Reaction: The cyclic compound undergoes nitration with a mixture of concentrated sulfuric acid and concentrated nitric acid to produce a nitrated substance.
Hydrolysis: The nitrated substance is hydrolyzed with sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, purity, and process efficiency while minimizing waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-chloro-3-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium hydroxide are used under basic conditions.
Major Products Formed
Reduction: The major product formed is 2-Amino-5-chloro-3-aminophenol.
Substitution: Depending on the nucleophile used, various substituted phenols can be formed.
Aplicaciones Científicas De Investigación
2-Amino-5-chloro-3-nitrophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of hair dyes and other cosmetic products.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-chloro-3-nitrophenol involves its interaction with various molecular targets and pathways. For instance, in biodegradation studies, it is partially reduced by NADPH-dependent nitroreductase to form intermediates such as 2-chloro-5-hydroxylaminophenol . These intermediates are further degraded by enzymes like aminohydroquinone dioxygenase, leading to ring-cleavage reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-nitrophenol
- 2-Chloro-5-nitrophenol
- 2-Amino-3-nitrophenol
Uniqueness
2-Amino-5-chloro-3-nitrophenol is unique due to the presence of both chlorine and nitro groups on the aromatic ring, which imparts distinct chemical reactivity and environmental behavior compared to other similar compounds . Its specific substitution pattern also makes it valuable in the synthesis of specialized dyes and pharmaceuticals.
Propiedades
Fórmula molecular |
C6H5ClN2O3 |
|---|---|
Peso molecular |
188.57 g/mol |
Nombre IUPAC |
2-amino-5-chloro-3-nitrophenol |
InChI |
InChI=1S/C6H5ClN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2 |
Clave InChI |
KJHAXNYWSYVDTE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])N)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)




![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)
![Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13675041.png)

![6-Methyl-4-phenylbenzo[d]thiazol-2-amine](/img/structure/B13675052.png)
![1-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B13675053.png)


